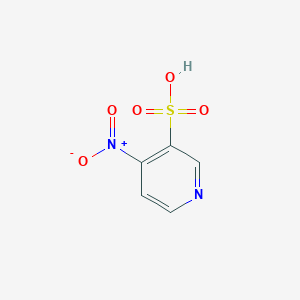
3-(2-甲氧基苯胺基)-丙酸
描述
3-(2-Methoxy-phenylamino)-propionic acid, also known as MPPA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MPPA belongs to the class of non-proteinogenic amino acids and has been found to exhibit various biochemical and physiological effects.
科学研究应用
体外和体内评估
3-(2-甲氧基苯胺基)-丙酸及其衍生物已被研究其在医学应用中的潜力,特别是在骨骼健康方面。由Hutchinson 等人(2003 年)进行的一项研究发现,一种相关化合物 3(S)-(6-甲氧基吡啶-3-基)-3-[2-氧代-3-[3-(5,6,7,8-四氢-[1,8]-萘啶-2-基)丙基]咪唑烷-1-基]丙酸,作为 α(v)β(3) 受体的强效拮抗剂。该化合物在骨转换的体内模型中显示出前景,表明在骨质疏松症治疗中具有潜在应用。
过氧化物酶体增殖物激活受体 γ 激动剂
与 3-(2-甲氧基苯胺基)-丙酸相关的化合物已被探索作为过氧化物酶体增殖物激活受体 γ (PPARγ) 激动剂。例如,Cobb 等人(1998 年)合成了在 N-2-苯甲酰苯基部分进行修饰的类似物,探索了它们在管理 2 型糖尿病中的潜力。
抗菌活性
3-(2-甲氧基苯胺基)-丙酸的衍生物已被研究其抗菌特性。阿鲁秋尼扬等人(2014 年)由 3-(4-异丙氧基苯基)-3-(2-甲氧基苯基)丙酸合成了丙酰胺,发现它们具有较弱的抗菌活性。
癌症研究
一些研究已经研究了类似于 3-(2-甲氧基苯胺基)-丙酸的化合物对癌细胞的影响。尹等人(2001 年)研究了一种异香豆素衍生物,2-(8-羟基-6-甲氧基-1-氧代-1H-2-苯并吡喃-3-基)丙酸 (NM-3),该化合物通过产生活性氧物质在癌细胞中诱导细胞死亡方面显示出潜力。
可再生化学品生产
在绿色化学领域,3-(2-甲氧基苯胺基)-丙酸的衍生物已被探索作为可再生化学品的潜力。特雷霍-马钦等人(2017 年)使用 3-(4-羟基苯基)丙酸,一种与 3-(2-甲氧基苯胺基)-丙酸相关的酚类化合物,创造聚苯并恶嗪,突出了其在材料科学中的效用。
代谢工程和生物合成
该化合物也已在代谢工程中找到应用。孙等人(2016 年)证明了使用大肠杆菌生物合成 3-苯基丙酸和 3-(4-羟基苯基)丙酸。该过程代表了一种环境友好的化学合成替代方法,用于生产这些重要的商品芳香酸。
属性
IUPAC Name |
3-(2-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUQSTVFNTQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368332 | |
| Record name | b-Alanine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Methoxy-phenylamino)-propionic acid | |
CAS RN |
3334-66-5 | |
| Record name | b-Alanine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-methoxyphenyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)
